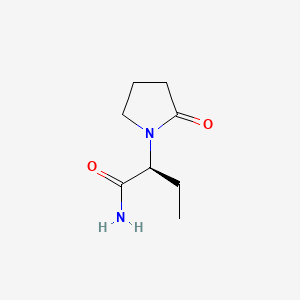

Glutaurine TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H15F3N2O8S |

|---|---|

Peso molecular |

368.29 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H14N2O6S.C2HF3O2/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15);(H,6,7)/t5-;/m0./s1 |

Clave InChI |

CTCQIGGHZUFIDW-JEDNCBNOSA-N |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Glutaurine (γ-L-glutamyltaurine) TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaurine (B1671674) (γ-L-glutamyltaurine), often available as its trifluoroacetate (B77799) (TFA) salt for enhanced stability and solubility, is an endogenous dipeptide with a growing body of evidence supporting its role as a neuromodulator and potential therapeutic agent. Comprised of L-glutamic acid and taurine (B1682933), its mechanism of action is complex, primarily involving the modulation of excitatory and inhibitory neurotransmitter systems. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the physiological effects of Glutaurine, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual-Pronged Approach

Glutaurine's mechanism of action is best understood by considering the individual and synergistic contributions of its constituent amino acids, L-glutamic acid and taurine. The dipeptide structure likely facilitates its interaction with various receptors and transporters, leading to a multifaceted modulation of neuronal activity.

Modulation of the Glutamatergic System

Glutaurine is considered an endogenous modulator of excitatory aminoacidergic neurotransmission[1]. This modulation appears to occur at multiple levels, including neurotransmitter release and receptor interaction. The glutamatergic effects are likely a key contributor to its observed antiamnesic and neuroprotective properties.

Interaction with the GABAergic System

The taurine moiety of Glutaurine is structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity allows taurine, and by extension Glutaurine, to interact with GABA-A receptors, contributing to an overall inhibitory tone in the brain and underpinning its potential anxiolytic and antiepileptic effects[2][3].

Influence on the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Emerging evidence suggests that the glutamic acid/glutamine component of Glutaurine can influence the endocrine system, specifically by modulating the expression of thyroid-stimulating hormone (TSH) in the pars tuberalis of the pituitary gland[4][5].

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which Glutaurine exerts its effects. These pathways are constructed based on the known actions of its constituent molecules.

Quantitative Data

Direct quantitative data for Glutaurine TFA binding affinities and potencies are limited in publicly accessible literature. The following tables summarize the available data, primarily focusing on the actions of its constituent, taurine.

Table 1: Quantitative Data for Taurine's Interaction with Receptors

| Ligand | Receptor/Site | Assay Type | Species | Preparation | Value | Units | Reference |

| Taurine | GABA-A | Competitive Binding ([³H]muscimol) | Rat | Purified GABA-A Receptors | 50 | µM (IC₅₀) | [2] |

| Taurine | GABA-A linked Benzodiazepine | Enhancement of [³H]flunitrazepam binding | Rat | Purified GABA-A Receptors | ~10 | µM (EC₅₀) | [2] |

| Glycine (in presence of 0.1 mM Taurine) | NMDA Receptor (Glycine site) | [³H]MK-801 Binding | Rat | Cortical Membranes | 500 | nM (EC₅₀) | [4] |

| Glycine (control) | NMDA Receptor (Glycine site) | [³H]MK-801 Binding | Rat | Cortical Membranes | 46.1 | nM (EC₅₀) | [4] |

Table 2: In Vitro Effects of γ-L-glutamyltaurine

| Effect | Preparation | Concentration | Result | Reference |

| K⁺-stimulated [³H]glutamate release | Cerebral cortical slices | 0.1 mM | 25% enhancement | [6] |

| [³H]glutamate uptake | Crude brain synaptosomal preparations | 1 mM | ~10% inhibition | [6] |

| Glutamate-evoked increase in intracellular Ca²⁺ | Cerebellar slices | 0.1 mM | Marked inhibition | [6] |

| Kainate-activated formation of cGMP | Cerebellar slices | 0.1 mM | Marked inhibition | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Receptor Binding Assay (Competitive)

This protocol is a generalized procedure based on standard receptor binding assays and the information available for taurine.

Detailed Steps:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors of interest.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors) and a range of concentrations of unlabeled this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Passive Avoidance Test for Antiamnesic Effects

This protocol is based on studies investigating the effects of Glutaurine on electroconvulsive shock-induced amnesia[7][8][9].

Detailed Steps:

-

Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Habituation: Each rat is placed in the light compartment and allowed to explore for a set period.

-

Training: The door to the dark compartment is opened. When the rat enters the dark chamber, the door is closed, and a brief, mild foot shock is delivered.

-

Treatment: Immediately after training, rats are administered this compound or a vehicle control, typically orally.

-

Amnesia Induction: Shortly after treatment, amnesia is induced using an agent like electroconvulsive shock (ECS).

-

Retention Test: 24 hours later, the rat is placed back in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory retention.

-

Data Analysis: The latencies of the Glutaurine-treated group are compared to the control group to assess the antiamnesic effect.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's mechanism of action is centered on its ability to modulate both excitatory and inhibitory neurotransmission, as well as influence the hypothalamic-pituitary-thyroid axis. While the individual actions of its constituent amino acids provide a solid foundation for understanding its effects, further research is necessary to elucidate the precise molecular interactions of the dipeptide itself. Future studies should focus on obtaining direct quantitative binding and functional data for Glutaurine at a range of relevant receptors and transporters. Elucidating the complete signaling cascades activated by Glutaurine will be pivotal in fully understanding its therapeutic potential for neurological and endocrine disorders.

References

- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine and glutamic acid enhance thyroid-stimulating hormone β subunit mRNA expression in the rat pars tuberalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scantox.com [scantox.com]

- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

Glutaurine TFA: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaurine (γ-L-glutamyl-taurine), a naturally occurring dipeptide, has garnered significant interest within the scientific community for its diverse biological activities, particularly its neuroprotective and neuromodulatory properties. This technical guide provides an in-depth exploration of the discovery and history of Glutaurine, with a specific focus on the trifluoroacetic acid (TFA) salt form commonly utilized in research settings. It details the initial isolation from the parathyroid gland and subsequent identification in the mammalian brain, outlining the key experimental protocols that were instrumental in its characterization. Furthermore, this document summarizes the quantitative data associated with its biological functions, including its interaction with the N-methyl-D-aspartate (NMDA) receptor, and presents this information in structured tables for clarity. The guide also elucidates the common chemical synthesis routes for Glutaurine and explains the prevalence of the TFA salt in research-grade preparations. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the molecular mechanisms and experimental approaches related to Glutaurine research.

Discovery and History

The journey of Glutaurine (also known as Litoralon) began in 1980 with its initial discovery and isolation from the parathyroid gland.[1][2][3][4] Shortly thereafter, this dipeptide was also identified in the mammalian brain, suggesting a potential role in central nervous system (CNS) physiology.[2][5] Early research proposed that the endogenous synthesis of Glutaurine in the brain is catalyzed by the enzyme γ-glutamyltransferase (GGT).[2][5] This enzyme facilitates the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to taurine (B1682933).[2][5]

The identification of Glutaurine spurred further investigation into its physiological significance, revealing a range of biological activities. It has been reported to possess antiepileptic, antiamnesic, and anxiolytic-like properties.[2][4] A significant body of research has focused on its ability to modulate excitatory aminoacidergic neurotransmission, particularly through its interaction with NMDA receptors.[2][6]

The trifluoroacetic acid (TFA) salt of Glutaurine is frequently used in research. This is primarily a consequence of the common use of trifluoroacetic acid in the mobile phase during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] While TFA salts are convenient for research purposes, it is important to consider that the counter-ion can potentially influence experimental outcomes.[7][8] For in vivo studies, it may be desirable to exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[7]

Experimental Protocols

Isolation of γ-L-Glutamyl-Taurine from Bovine Parathyroid Glands (General Method)

Protocol Outline:

-

Tissue Homogenization and Extraction: Bovine parathyroid glands are homogenized in an aqueous buffer. This is followed by a deproteinization step, likely using methods such as acid precipitation (e.g., with trichloroacetic acid) or ultrafiltration, to create a protein-free extract.

-

Ion-Exchange Chromatography: The protein-free extract is subjected to ion-exchange chromatography to separate molecules based on their net charge.[5][9][10]

-

Resin: A strong anion exchange resin would be suitable for capturing the negatively charged Glutaurine.

-

Buffer: An initial low-ionic-strength buffer at a neutral or slightly alkaline pH would be used to load the sample onto the column.

-

Elution: A gradient of increasing salt concentration (e.g., NaCl) or a decreasing pH gradient would be applied to elute the bound molecules. Fractions would be collected and screened for the presence of Glutaurine.

-

-

Further Purification: Additional chromatographic steps, such as size-exclusion chromatography or further ion-exchange steps with different selectivities, may be employed to achieve higher purity.

-

Characterization: The purified compound would be characterized using analytical techniques such as amino acid analysis after hydrolysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity as γ-L-glutamyl-taurine.[5]

Chemical Synthesis of γ-L-Glutamyl-Taurine

Several synthetic routes for Glutaurine have been described, often involving the use of protecting groups to ensure regioselective peptide bond formation at the γ-carboxyl group of glutamic acid.[1][2] One common strategy involves the use of an activated ester of a protected glutamic acid derivative.[1]

Example Protocol using an Active Ester Procedure:

-

Protection of Glutamic Acid: The α-amino group and the α-carboxyl group of L-glutamic acid are protected. For instance, the amino group can be protected with a benzyloxycarbonyl (Z) group, and the α-carboxyl group can be protected as a benzyl (B1604629) ester (OBzl). The γ-carboxyl group is then activated, for example, as a p-nitrophenyl (ONp) ester, to yield Z-Glu(ONp)-OBzl.

-

Coupling Reaction: The protected and activated glutamic acid derivative (Z-Glu(ONp)-OBzl) is reacted with taurine in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base to facilitate the coupling reaction.

-

Deprotection: The protecting groups (Z and OBzl) are removed. This is typically achieved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves both protecting groups simultaneously to yield γ-L-glutamyl-taurine.[1]

-

Purification: The final product is purified, commonly by ion-exchange chromatography or recrystallization, to remove any unreacted starting materials and byproducts.

dot

Caption: Chemical synthesis workflow for Glutaurine.

Biological Activity and Quantitative Data

Glutaurine exhibits a range of biological effects, primarily centered on the central nervous system. Its most studied activity is the modulation of excitatory neurotransmission, which is thought to underlie its antiepileptic and neuroprotective properties.

Modulation of NMDA Receptor Activity

While direct binding affinity studies for Glutaurine at the NMDA receptor are not extensively reported, research on its constituent amino acid, taurine, provides significant insights into its likely mechanism of action. Taurine has been shown to directly interact with the NMDA receptor, acting as a modulator.[6] It can reduce the apparent affinity of the NMDA receptor for its co-agonist glycine, particularly in the presence of the polyamine spermine.[6] This suggests that Glutaurine may exert its effects by attenuating NMDA receptor activation.

| Parameter | Condition | Value | Reference |

| Taurine-Induced Voltage Reduction | Late phase of N2 wave in rat cortical slices | 41.5 ± 8.3% | [6] |

| Inhibition of Spermine-Potentiated [³H]MK-801 Binding by Taurine | In the presence of glycine | 15-20% | [6] |

Antiepileptic and Antiamnesic Effects

Glutaurine has demonstrated antiepileptic and antiamnesic properties in various animal models.[2][4] Although specific ED₅₀ values from comprehensive dose-response studies are not consistently reported in the literature, its efficacy has been noted. For instance, it has been shown to have a potent and long-lasting antiepileptic action upon intra-amygdaloid injection in amygdala-kindled rats.[2] It also prevents electroconvulsive shock-induced amnesia in rats.

| Effect | Animal Model | Administration Route | Effective Dose Range (Qualitative) | Reference |

| Antiepileptic | Amygdala-kindled rats | Intra-amygdaloid injection | Potent and long-lasting | [2] |

| Antiamnesic | Rats (Electroconvulsive shock) | Not specified | Effective | [2] |

| Anxiolytic-like | Not specified | Not specified | Synergistic with diazepam | [2] |

Signaling Pathways

The primary signaling pathway implicated in the action of Glutaurine involves the modulation of NMDA receptor activity. By attenuating NMDA receptor function, Glutaurine can influence downstream signaling cascades that are dependent on calcium influx through the NMDA receptor channel.

dot

Caption: Glutaurine's proposed signaling pathway.

Conclusion

Glutaurine TFA is a significant research molecule with a history rooted in its discovery from natural sources and subsequent chemical synthesis. Its diverse biological activities, particularly its neuromodulatory effects via the NMDA receptor, make it a compound of interest for neuropharmacological research and drug development. This guide has provided a comprehensive overview of its discovery, the experimental methodologies for its study, and the quantitative data supporting its biological functions. The provided diagrams offer a visual representation of its synthesis and proposed mechanism of action, serving as a valuable resource for scientists in the field. Further research is warranted to fully elucidate the therapeutic potential of Glutaurine and its derivatives.

References

- 1. Synthesis of gamma-L-glutamyl-taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaurine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of gamma-glutamyl amino acids by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. purolite.com [purolite.com]

Litoralon TFA: A Technical Overview of its Biological Functions and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litoralon, also known as Glutaurine (B1671674) or γ-L-glutamyl-taurine, is a naturally occurring dipeptide with a range of observed biological activities. This technical guide provides an in-depth overview of the core biological functions of Litoralon, with a focus on its neuroprotective, genoprotective, and immunomodulatory effects. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical data. This document summarizes quantitative data in structured tables, details experimental protocols from key studies, and provides visualizations of proposed signaling pathways and experimental workflows.

Core Biological Functions

Litoralon TFA (Trifluoroacetic acid salt of Litoralon) has demonstrated a variety of biological effects in preclinical studies. The primary activities of Litoralon can be categorized as follows:

-

Neuroprotection: Litoralon exhibits both anti-amnesic and potential antiepileptic properties. Its mechanism is thought to involve the modulation of excitatory amino acid neurotransmission.

-

Genoprotection: Studies have shown that Litoralon can protect against DNA damage induced by certain genotoxic agents. This effect is hypothesized to be linked to a vitamin A-like activity and the stimulation of poly-ADP-ribose synthesis.

-

Immunomodulation: Litoralon has been observed to influence the thymus gland, a key organ of the immune system.

-

Endocrine Modulation: Litoralon has been shown to affect the levels of circulating thyroid hormones.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on Litoralon.

Table 1: Anti-Amnesic Effects of Litoralon on Electroconvulsive Shock-Induced Amnesia in Rats [1]

| Treatment Schedule | Dose (µ g/rat , p.o.) | Effect on Amnesia (24h retest) | Effect on Amnesia (48h retest) |

| Pre-electroconvulsive shock | 1-20 | Ineffective | Ineffective |

| Pre-electroconvulsive shock | 50 | Attenuated amnesia | Attenuated amnesia |

| Post-electroconvulsive shock | 1 | Effective in attenuating amnesia | Effective in attenuating amnesia |

| Post-electroconvulsive shock | 10 | Effective in attenuating amnesia | Effective in attenuating amnesia |

Table 2: Genoprotective Effect of Litoralon against Mitomycin C-Induced Micronucleus Formation in Rat Bone Marrow [2]

| Treatment Group | Litoralon Dose (mg/kg) | Mitomycin C (MMC) Dose (mg/kg) | Outcome |

| Concurrent Administration | 0.83 | 0.75 | No protective action |

| Pre-treatment (24h before MMC) | 0.83 | 0.75 | Prevented micronucleus-inducing effect |

Table 3: Effect of Glutaurine on Plasma Thyroid Hormone Levels in Rats [3]

| Treatment Duration | Effect on Triiodothyronine (T3) | Effect on Thyroxine (T4) |

| Acute (24 hours) | Dose-dependent depression | Not significantly affected |

| Chronic (2 weeks) | Significantly increased | Not significantly altered |

Signaling Pathways and Mechanisms of Action

Modulation of Glutamatergic Neurotransmission

Litoralon is suggested to act as an endogenous modulator of excitatory aminoacidergic neurotransmission, potentially through interaction with NMDA receptors[4]. While the precise downstream signaling cascade initiated by Litoralon is not fully elucidated, a proposed pathway involves the modulation of NMDA receptor activity, which in turn affects intracellular calcium levels and subsequent signaling events crucial for neuronal function and plasticity.

Genoprotective Mechanism

The genoprotective effects of Litoralon are hypothesized to stem from two interconnected properties: a vitamin A-like activity and the stimulation of poly-ADP-ribose synthesis[2]. Poly(ADP-ribose) polymerases (PARPs) are key enzymes in DNA repair pathways[5][6][7]. By stimulating PARP activity, Litoralon may enhance the efficiency of DNA repair, thus preventing the formation of micronuclei induced by genotoxic agents.

Key Experimental Protocols

Assessment of Anti-Amnesic Activity

This protocol is based on the study by Balázs and Telegdy (1988) investigating the effect of Litoralon on electroconvulsive shock (ECS)-induced amnesia in rats[1].

-

Animals: Male CFY rats.

-

Amnesia Induction: A single electroconvulsive shock was delivered through ear electrodes.

-

Drug Administration: Litoralon was administered orally (p.o.) in doses ranging from 1 to 50 µ g/rat .

-

Treatment Schedules:

-

Pre-ECS: Litoralon was administered at a specified time before the ECS.

-

Post-ECS: Litoralon was administered immediately after the ECS.

-

-

Behavioral Testing: A passive avoidance task was used to assess memory. The latency to enter a dark compartment where an aversive stimulus (footshock) was previously delivered was measured at 24 and 48 hours after the ECS.

-

Statistical Analysis: Appropriate statistical tests were used to compare the latencies between the different treatment groups and the control group.

Rat Bone Marrow Micronucleus Test

This protocol is based on the study by Tóth and Csaba (1988) investigating the genoprotective effect of Litoralon[2].

-

Animals: Rats (strain not specified in the abstract).

-

Genotoxic Agent: Mitomycin C (MMC) was used to induce micronuclei formation.

-

Drug Administration:

-

Litoralon was administered at a dose of 0.83 mg/kg.

-

MMC was administered at a dose of 0.75 mg/kg.

-

-

Treatment Schedules:

-

Concurrent: Litoralon and MMC were administered at the same time.

-

Pre-treatment: Litoralon was administered 24 hours before MMC.

-

-

Sample Collection: Bone marrow cells were collected from the femur.

-

Micronucleus Analysis: Bone marrow smears were prepared and stained. The number of micronucleated polychromatic erythrocytes (MN-PCEs) per a given number of total PCEs was counted under a microscope.

-

Statistical Analysis: The frequency of MN-PCEs was compared between the treatment groups and the control group.

Concluding Remarks

Litoralon (Glutaurine) is a dipeptide with a compelling profile of biological activities observed in preclinical models. Its neuroprotective, genoprotective, and modulatory effects on the endocrine and immune systems suggest potential therapeutic applications. However, it is crucial to note that the TFA salt is commonly used for research purposes and the biological effects are attributed to the Litoralon peptide itself.

The mechanisms underlying Litoralon's functions are still under investigation. The modulation of NMDA receptors appears to be a key aspect of its neuroprotective actions, while its genoprotective effects may be linked to the enhancement of DNA repair pathways.

Further research is warranted to fully elucidate the signaling pathways involved, to establish a comprehensive pharmacokinetic and pharmacodynamic profile, and to translate these preclinical findings into potential clinical applications. The data and protocols presented in this guide are intended to serve as a resource for researchers and professionals in the field of drug development to inform and guide future investigations into the therapeutic potential of Litoralon.

References

- 1. Effects of glutaurine treatment on electroshock-induced amnesia. Antiamnesic action of glutaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gamma-L-glutamyl-taurine (Litoralon) prevents the micronucleus formation induced by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(adenosine diphosphate-ribose) polymerase as therapeutic target: lessons learned from its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly(ADP-ribose) polymerase inhibition: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of Glutaurine in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaurine (B1671674), or gamma-L-glutamyl-taurine, is an endogenous dipeptide found in the mammalian brain, synthesized by the enzyme gamma-glutamyltransferase (GGT). While its precise physiological roles are still under investigation, emerging evidence points to glutaurine as a significant modulator of excitatory neurotransmission, particularly within the glutamatergic system. This technical guide provides a comprehensive overview of the current understanding of glutaurine's function in the brain, including its synthesis, its effects on glutamate (B1630785) dynamics, and its interaction with glutamate receptors. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Glutaurine was first identified in the parathyroid gland and subsequently discovered in the mammalian brain.[1] Its structure, a conjugate of glutamic acid and taurine, suggests a potential interplay with the most abundant excitatory and inhibitory amino acid systems in the central nervous system (CNS). The synthesis of glutaurine is catalyzed by gamma-glutamyltransferase (GGT), an enzyme present in the brain that transfers the gamma-glutamyl moiety from donors like glutathione (B108866) to acceptor molecules such as taurine.[1][2] This guide delves into the endogenous functions of glutaurine, focusing on its role as a neuromodulator and its potential as a therapeutic target in neurological disorders.

Synthesis and Metabolism

The primary pathway for glutaurine synthesis in the brain is the transpeptidation reaction catalyzed by GGT.[1][2] This enzyme is found in various brain regions, with its activity exhibiting regional heterogeneity.[3][4]

dot

Quantitative Data on Glutaurine

Quantitative data on the endogenous levels of glutaurine in the brain are still emerging. However, studies have begun to quantify its presence, particularly under pathological conditions.

| Condition | Brain Region | Fold Increase in Extracellular Glutaurine | Citation |

| Ischemia (0-30 min) | Rat Striatum | 5.8-fold | [5] |

| Ischemia (31-60 min) | Rat Striatum | 19-fold | [5] |

| Condition | Brain Region | Fold Increase in Tissue Glutaurine | Citation |

| Anoxia in vitro (0-30 min) | Rat Striatum | 6.7-fold | [5] |

| Anoxia in vitro (0-60 min) | Rat Striatum | 11-fold | [5] |

Note: Basal physiological concentrations of glutaurine in different brain regions are not yet well-established in the literature.

Modulation of Excitatory Neurotransmission

A primary function of glutaurine in the brain appears to be the modulation of excitatory aminoacidergic neurotransmission. Experimental evidence indicates that glutaurine can influence several stages of the glutamatergic signaling cascade.

Effects on Glutamate Release and Uptake

Glutaurine has been shown to modulate the synaptic availability of glutamate through effects on its release and uptake.

| Effect | Experimental Condition | Concentration | Result | Citation |

| Enhanced Glutamate Release | K⁺-stimulated cerebral cortical slices | 0.1 mM | 25% increase in [³H]glutamate release | [6] |

| Inhibited Glutamate Uptake | Crude brain synaptosomal preparations | 1 mM | ~10% inhibition of uptake | [6] |

Interaction with Glutamate Receptors

Glutaurine appears to interact with glutamate receptors, thereby modulating postsynaptic signaling.

| Effect | Experimental Condition | Concentration | Result | Citation |

| Inhibition of Ca²⁺ Influx | Glutamate-activated cultured cerebellar granule cells | 0.1 mM | Significant inhibition | [6] |

dot

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of glutaurine in the brain.

Quantification of Glutaurine in Brain Tissue by LC-MS/MS

This is a generalized protocol, as a specific detailed method for glutaurine is not widely published. It is based on established methods for other neurotransmitters.

Objective: To quantify the concentration of gamma-L-glutamyl-taurine in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., hippocampus, striatum, cortex)

-

Homogenization buffer (e.g., 80% acetonitrile (B52724) with 0.1% formic acid)

-

Internal standard (e.g., a stable isotope-labeled glutaurine)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Rapidly dissect and freeze the brain region of interest in liquid nitrogen.

-

Weigh the frozen tissue.

-

Homogenize the tissue in ice-cold homogenization buffer containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Use a suitable column for separation (e.g., a C18 or HILIC column).

-

Develop a gradient elution method using mobile phases typically consisting of water and acetonitrile with a modifier like formic acid.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for glutaurine and its internal standard.

-

Generate a standard curve using known concentrations of glutaurine to quantify the levels in the brain samples.

-

dot

Glutamate Release Assay from Synaptosomes

Objective: To measure the effect of glutaurine on K⁺-stimulated glutamate release from isolated nerve terminals.

Materials:

-

Fresh brain tissue

-

Sucrose solutions of varying molarities

-

Physiological buffer (e.g., Krebs-Ringer)

-

High potassium buffer (for depolarization)

-

Radiolabeled glutamate (e.g., [³H]glutamate)

-

Glutaurine

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in isotonic sucrose.

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

-

Glutamate Release Assay:

-

Pre-load synaptosomes with [³H]glutamate.

-

Wash the synaptosomes to remove extracellular radiolabel.

-

Incubate the loaded synaptosomes in physiological buffer with or without glutaurine.

-

Stimulate glutamate release by adding high potassium buffer.

-

Collect the supernatant and measure the amount of released [³H]glutamate using a scintillation counter.

-

Intracellular Calcium Imaging

Objective: To assess the effect of glutaurine on glutamate-induced intracellular calcium influx in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., cerebellar granule cells)

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Physiological salt solution

-

Glutamate

-

Glutaurine

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Loading:

-

Incubate cultured neurons with a membrane-permeant form of a calcium indicator (e.g., Fura-2 AM).

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Perfuse the cells with a physiological salt solution.

-

Establish a baseline fluorescence recording.

-

Apply glutamate to induce a calcium influx and record the change in fluorescence.

-

After a washout period, pre-incubate the cells with glutaurine and then co-apply glutamate and glutaurine, recording the fluorescence change.

-

Analyze the fluorescence data to determine the effect of glutaurine on the glutamate-induced calcium response.

-

Signaling Pathways

The precise signaling pathways through which glutaurine exerts its effects are an active area of research. Current evidence suggests a significant interaction with the NMDA receptor signaling cascade.

dot

Conclusion and Future Directions

Glutaurine is an intriguing endogenous dipeptide with clear modulatory effects on the glutamatergic system. Its ability to influence glutamate release, uptake, and receptor-mediated signaling highlights its potential importance in maintaining synaptic homeostasis. The elevated levels of glutaurine observed under ischemic conditions suggest a possible role in the brain's response to injury.

Future research should focus on several key areas:

-

Quantification of Basal Levels: Establishing the physiological concentrations of glutaurine in different brain regions is crucial for understanding its normal function.

-

Elucidation of Signaling Pathways: Further investigation is needed to delineate the precise molecular mechanisms by which glutaurine interacts with NMDA and potentially other glutamate receptors.

-

In Vivo Studies: More in vivo studies are required to confirm the physiological and behavioral consequences of glutaurine modulation in the healthy and diseased brain.

-

Therapeutic Potential: Given its neuromodulatory properties, exploring the therapeutic potential of glutaurine or its analogs in neurological disorders characterized by glutamatergic dysregulation is a promising avenue for future drug development.

This technical guide provides a snapshot of the current knowledge on the endogenous function of glutaurine in the brain. As research in this area progresses, a more detailed understanding of this fascinating molecule and its role in brain function and disease will undoubtedly emerge.

References

- 1. gamma-Glutamyltransferase in the brain and its role in formation of gamma-L-glutamyl-taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [gamma-Glutamyltransferase activity of different sections of the vertebrate brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyl transpeptidase activity in brain microvessels exhibits regional heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Glutaurine in the Parathyroid Gland: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of glutaurine (B1671674) (γ-L-glutamyl-taurine) and its putative role within the parathyroid gland. Despite its discovery within this critical endocrine organ over four decades ago, glutaurine remains an enigmatic molecule, with its precise function in parathyroid physiology and calcium homeostasis largely unexplored. This document summarizes the existing, albeit limited, data, outlines the cellular context of its origin, and proposes detailed experimental avenues to elucidate its potential significance.

Introduction: The Discovery of a Parathyroid Dipeptide

Glutaurine is a dipeptide composed of glutamic acid and taurine (B1682933).[1] It was first isolated from the parathyroid gland in 1980, leading to the proposition that it may function as a hormone.[1][2] It is thought to originate from the oxyphil cells of the parathyroid gland.[3][4] While subsequent research has explored its diverse biological activities, particularly in the central nervous system, its specific role in the parathyroid gland remains a significant knowledge gap.[2]

The Cellular Origin: Parathyroid Oxyphil Cells

The parathyroid gland is primarily composed of two cell types: chief cells and oxyphil cells.[5] Chief cells are the principal producers of parathyroid hormone (PTH), the primary regulator of calcium and phosphate (B84403) homeostasis.[6][7] Oxyphil cells, from which glutaurine is believed to be derived, are less abundant and their function is not fully understood.[4][5] However, emerging evidence suggests they are not merely senescent chief cells, as once thought.

Key characteristics of oxyphil cells include:

-

High mitochondrial content, suggesting significant metabolic activity.[5]

-

Expression of genes relevant to parathyroid function, including those for PTH and the calcium-sensing receptor (CaSR).[5] In fact, oxyphil cells have been shown to possess a higher density of CaSRs than chief cells.[5]

-

The capacity to synthesize and secrete PTH, particularly in conditions of secondary hyperparathyroidism.[8]

-

Potential production of other autocrine/paracrine factors like parathyroid hormone-related protein (PTHrP) and calcitriol.[5]

The association of glutaurine with these metabolically active and hormonally capable cells underscores the need for further investigation into its potential local or systemic functions.

Table 1: Comparison of Parathyroid Chief and Oxyphil Cells

| Feature | Chief Cells | Oxyphil Cells |

| Abundance | More abundant | Less abundant, increase with age |

| Primary Function | Synthesis and secretion of PTH | Function not fully elucidated |

| Mitochondria | Moderate numbers | Abundant |

| PTH Synthesis | Primary source | Capable of PTH synthesis |

| CaSR Expression | Present | Higher expression than chief cells |

| Associated Peptides | PTH | Glutaurine (proposed), PTHrP, Calcitriol (potential) |

Established Regulation of Parathyroid Hormone Secretion

To contextualize the potential role of glutaurine, it is essential to understand the well-established mechanisms governing PTH secretion. The primary regulator is the extracellular calcium concentration, sensed by the CaSR on the surface of chief cells.[9][10]

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

Activation of the CaSR by high extracellular calcium inhibits PTH secretion through a G-protein-coupled signaling cascade.[11][12] This involves:

-

Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated release of intracellular calcium from the endoplasmic reticulum.

-

DAG-mediated activation of Protein Kinase C (PKC).

-

The subsequent signaling events ultimately inhibit the fusion of PTH-containing vesicles with the cell membrane, thus reducing PTH secretion.

Conversely, low extracellular calcium leads to the inactivation of the CaSR, relieving this inhibition and allowing for the secretion of PTH.

Hypothetical Roles and Signaling Pathways for Glutaurine

Given the lack of direct evidence, the following are proposed hypotheses for the role of glutaurine in the parathyroid gland, based on its constituent amino acids and known signaling pathways in other tissues.

Modulation of the Calcium-Sensing Receptor

As a dipeptide containing glutamate (B1630785), glutaurine could potentially interact with the CaSR. The CaSR is known to be modulated by various amino acids.[13] Glutaurine could act as an allosteric modulator, either enhancing or diminishing the sensitivity of the CaSR to extracellular calcium. This would, in turn, influence PTH secretion.

Interaction with Glutamate or Taurine Receptors

Although not extensively characterized in the parathyroid, glutamate and taurine receptors are present in other endocrine tissues and could be a target for glutaurine.[14][15]

-

Glutamate Receptors: If ionotropic or metabotropic glutamate receptors are present on parathyroid cells, glutaurine could potentially bind to these, initiating a separate signaling cascade that could modulate PTH secretion or other cellular functions.[16]

-

Taurine Receptors: Taurine is known to interact with GABA and glycine (B1666218) receptors and modulate intracellular calcium levels in other cell types.[15][17] Glutaurine could potentially act on similar receptors if they are expressed in the parathyroid.

Proposed Experimental Protocols

To elucidate the true function of glutaurine in the parathyroid gland, a systematic and multi-faceted experimental approach is required.

Protocol 1: Quantification of Glutaurine in Parathyroid Tissue

Objective: To determine the concentration of glutaurine in normal and pathological parathyroid tissue.

Methodology:

-

Tissue Procurement: Obtain fresh-frozen normal and hyperplastic/adenomatous human parathyroid tissue.

-

Tissue Homogenization: Homogenize the tissue in a suitable buffer on ice.

-

Peptide Extraction: Perform a solid-phase extraction to isolate small peptides.

-

Quantitative Analysis: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to quantify glutaurine levels.

-

Data Analysis: Compare glutaurine concentrations between normal and diseased tissues.

Protocol 2: In Vitro Studies on Parathyroid Cell Cultures

Objective: To assess the direct effects of glutaurine on PTH secretion and intracellular signaling in parathyroid cells.

Methodology:

-

Cell Culture: Establish primary cultures of human or bovine parathyroid cells, or utilize a parathyroid cell line.[18] The development of parathyroid organoids offers a more physiologically relevant model.[19][20][21]

-

Glutaurine Treatment: Treat the cultured cells with varying concentrations of synthetic glutaurine.

-

PTH Secretion Assay: Collect the culture medium at different time points and measure PTH concentration using an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.[22][23][24]

-

Intracellular Calcium Measurement: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon glutaurine stimulation using fluorescence microscopy or a plate reader.[9][25][26][27]

-

cAMP Assay: Measure intracellular cyclic AMP (cAMP) levels using a commercially available assay kit to assess for G-protein coupled receptor activation.

Protocol 3: Receptor Interaction Studies

Objective: To determine if glutaurine interacts with the CaSR, glutamate, or taurine receptors.

Methodology:

-

Receptor Expression: Utilize cell lines (e.g., HEK293) transiently or stably expressing the human CaSR, or specific subtypes of glutamate or taurine receptors.

-

Binding Assays: Perform competitive binding assays using radiolabeled ligands for these receptors in the presence and absence of glutaurine.

-

Functional Assays: Measure downstream signaling events (e.g., intracellular calcium mobilization, cAMP production) in these cell lines upon glutaurine application.

Protocol 4: Immunohistochemical Localization

Objective: To visualize the localization of glutaurine and its potential receptors within the parathyroid gland.

Methodology:

-

Antibody Development: Develop a specific polyclonal or monoclonal antibody against glutaurine.

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded sections of human parathyroid tissue.

-

Immunohistochemistry: Perform immunohistochemical staining for glutaurine, CaSR, and various glutamate and taurine receptor subtypes.[3][7][28][29]

-

Microscopy: Analyze the co-localization of these molecules within chief and oxyphil cells using confocal microscopy.

Quantitative Data Summary (Hypothetical)

As there is a lack of published quantitative data on the direct effects of glutaurine on parathyroid function, the following table is presented as a template for future research findings.

Table 2: Hypothetical Effects of Glutaurine on Parathyroid Cell Function

| Glutaurine Concentration | Change in PTH Secretion (%) | Peak Intracellular Ca2+ [nM] | Change in cAMP (fold) |

| 0 µM (Control) | 0 | 100 | 1.0 |

| 1 µM | Data to be determined | Data to be determined | Data to be determined |

| 10 µM | Data to be determined | Data to be determined | Data to be determined |

| 100 µM | Data to be determined | Data to be determined | Data to be determined |

Conclusion and Future Directions

Glutaurine remains a molecule of interest within the parathyroid gland, primarily due to its discovery in this location and its origin from the enigmatic oxyphil cells. The current body of evidence is insufficient to assign a definitive role for glutaurine in parathyroid physiology. The proposed experimental protocols in this guide provide a roadmap for researchers to systematically investigate its potential functions. Elucidating the role of glutaurine could not only enhance our fundamental understanding of parathyroid biology but also potentially reveal new therapeutic targets for the management of parathyroid disorders. Future research should focus on the quantitative effects of glutaurine on PTH secretion, its interaction with parathyroid cell receptors, and its potential as a biomarker in parathyroid disease.

References

- 1. Oxyphil cell (parathyroid) - Wikipedia [en.wikipedia.org]

- 2. Physiology, Parathyroid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Immunohistochemistry in Diagnostic Parathyroid Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Oxyphil cell (parathyroid) [medbox.iiab.me]

- 6. researchgate.net [researchgate.net]

- 7. ihc.testcatalog.org [ihc.testcatalog.org]

- 8. karger.com [karger.com]

- 9. berthold.com [berthold.com]

- 10. nrl.testcatalog.org [nrl.testcatalog.org]

- 11. Parathyroid-specific interaction of the calcium-sensing receptor and Gaq - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative proteomics analysis of sporadic parathyroid adenoma tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Ex Vivo Method for Visualizing Live-Cell Calcium Response Behavior in Intact Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Taurine Regulation of Neuroendocrine Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 17. Reciprocal regulation between taurine and glutamate response via Ca2+- dependent pathways in retinal third-order neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. Patient-derived parathyroid organoids as a tracer and drug-screening application model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Metabolism of parathyroid organoids [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Development and validation of a novel cell-based assay for potency determination of human parathyroid hormone (PTH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Measurements of intracellular, free Ca2+ in parathyroid cells: evidence for a Ca2+-independent secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bmglabtech.com [bmglabtech.com]

- 28. academic.oup.com [academic.oup.com]

- 29. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Glutaurine TFA and its Interaction with the Glutamatergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutaurine, or γ-L-glutamyltaurine, is an endogenous dipeptide that has garnered scientific interest for its neuromodulatory and neuroprotective properties. This technical guide provides an in-depth analysis of the interaction between Glutaurine trifluoroacetate (B77799) (TFA) and the glutamatergic system. Drawing from available scientific literature, this document outlines the effects of Glutaurine on glutamate (B1630785) release, uptake, and its modulation of ionotropic glutamate receptors, including NMDA and kainate receptors. Detailed experimental protocols for assays relevant to studying these interactions are provided, alongside quantitative data and visual representations of signaling pathways and experimental workflows. While specific binding affinities and potency values for Glutaurine at glutamate receptor subtypes are not extensively documented in publicly available literature, this guide synthesizes the current understanding of its modulatory role within the primary excitatory neurotransmitter system of the central nervous system.

Introduction to Glutaurine TFA

Glutaurine is a naturally occurring dipeptide formed from the enzymatic condensation of L-glutamic acid and taurine (B1682933).[1] First identified in the parathyroid gland and later in the mammalian brain, it is implicated in a variety of physiological processes, including antiepileptic and antiamnesic effects.[2][3] The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides, enhancing stability and solubility for research applications.

The structural similarity of Glutaurine to glutamate, the principal excitatory neurotransmitter, and taurine, a known neuromodulator with neuroprotective properties, has prompted investigation into its interactions with the glutamatergic system. This system is crucial for synaptic plasticity, learning, and memory, and its dysregulation is associated with numerous neurological disorders.

Interaction with the Glutamatergic System

Current research indicates that Glutaurine modulates multiple components of the glutamatergic synapse, including presynaptic release, neurotransmitter uptake, and postsynaptic receptors.

Presynaptic Modulation: Glutamate Release and Uptake

Glutaurine has been shown to influence the presynaptic availability of glutamate. In vitro studies have demonstrated that Glutaurine can enhance the potassium-stimulated release of glutamate from cerebral cortical slices.[4][5] This suggests a potential role in modulating the overall level of excitatory signaling at the synapse.

Conversely, Glutaurine exhibits a weak inhibitory effect on the uptake of glutamate by synaptosomal preparations.[4][5] This action, though modest, could contribute to a transient increase in the synaptic concentration of glutamate.

Postsynaptic Modulation: Ionotropic Glutamate Receptors

Glutaurine's primary interaction with the postsynaptic glutamatergic system appears to be through the modulation of ionotropic glutamate receptors, specifically NMDA and kainate receptors.

Glutaurine has been observed to inhibit glutamate- and NMDA-agonist-activated calcium (Ca²⁺) influx in cultured cerebellar granule cells, particularly in low-magnesium or magnesium-free conditions.[4][5] This suggests that Glutaurine may act as a negative modulator of NMDA receptor function, a key receptor involved in synaptic plasticity and excitotoxicity. The parent molecule, taurine, has also been shown to directly interact with the NMDA receptor.[6]

A significant finding is the marked inhibition of kainate-activated cyclic guanosine (B1672433) monophosphate (cGMP) formation in cerebellar slices by Glutaurine.[4][5] This indicates an interference with the kainate receptor signaling cascade, which can influence neuronal excitability and neurotransmitter release.

Evidence suggests that Glutaurine is a weak displacer of quisqualate, an agonist for both AMPA and some metabotropic glutamate receptors.[4][5] This implies a low-affinity interaction with AMPA receptors, though the functional consequence of this weak displacement is not yet fully elucidated.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of Glutaurine with the glutamatergic system. It is important to note that specific binding affinities (Ki) and functional potencies (IC50/EC50) for direct interactions with glutamate receptor subtypes are not well-documented in the available literature.

| Parameter | Effect of γ-L-glutamyltaurine | Concentration | Preparation | Reference |

| Glutamate Release | 25% enhancement of K⁺-stimulated [³H]glutamate release | 0.1 mM | Cerebral cortical slices | [4][5] |

| Glutamate Uptake | ~10% inhibition | 1 mM | Crude brain synaptosomal preparations | [4][5] |

| Parameter | Effect of γ-L-glutamyltaurine | Concentration | Preparation | Conditions | Reference |

| Ca²⁺ Influx | Significant inhibition of glutamate- and agonist-activated influx | 0.1 mM | Cultured cerebellar granule cells | Low-Mg²⁺ and Mg²⁺-free media | [4][5] |

| cGMP Formation | Marked inhibition of kainate-activated formation | 0.1 mM | Cerebellar slices | - | [4][5] |

Signaling Pathways and Mechanisms of Action

The available data suggest that Glutaurine's neuromodulatory effects are mediated through a multi-faceted interaction with the glutamatergic synapse.

Proposed Mechanism of Action at the Synapse

Caption: Proposed modulatory actions of Glutaurine at a glutamatergic synapse.

Kainate Receptor-cGMP Signaling Pathway

Kainate receptor activation can lead to the production of cGMP through the activation of soluble guanylate cyclase (sGC). Glutaurine's inhibition of this process suggests an antagonistic or modulatory action at the kainate receptor or a downstream component of this pathway.

Caption: Inhibition of the Kainate Receptor-cGMP signaling pathway by Glutaurine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Glutaurine's interaction with the glutamatergic system. These protocols are based on standard published methods.

[³H]Glutamate Release from Brain Slices

This assay measures the effect of Glutaurine on the release of pre-loaded radiolabeled glutamate from brain tissue.

-

Tissue Preparation:

-

Euthanize rodent and rapidly dissect the brain region of interest (e.g., cerebral cortex) in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick slices using a vibratome.

-

Pre-incubate slices in oxygenated aCSF at 37°C for 30 minutes.

-

-

Radiolabeling:

-

Incubate slices in aCSF containing [³H]L-glutamate (e.g., 0.1 µM) for 30 minutes at 37°C to allow for uptake.

-

-

Perfusion and Sample Collection:

-

Transfer slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

Collect fractions of the perfusate at regular intervals (e.g., every 2 minutes).

-

After establishing a stable baseline of [³H]glutamate release, switch to a high-potassium aCSF (e.g., 50 mM KCl) to stimulate depolarization-induced release. This can be done in the presence or absence of this compound.

-

Continue collecting fractions to measure the peak and subsequent decline of stimulated release.

-

-

Analysis:

-

Determine the radioactivity in each fraction using liquid scintillation counting.

-

Express the release of [³H]glutamate as a percentage of the total radioactivity in the tissue at the time of collection.

-

Compare the stimulated release in the presence and absence of this compound.

-

References

- 1. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]

- 2. Fluorimetric determination of electrically evoked increase in intracellular calcium in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Litoralon TFA (Glutaurine) and its Modulatory Role on the NM-D-Aspartate Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litoralon TFA, also known as Glutaurine or gamma-L-glutamyltaurine, is a dipeptide with recognized neuroactive properties. While its precise mechanisms of action are still under investigation, emerging evidence points towards a modulatory role on excitatory amino acid neurotransmission. This technical guide provides an in-depth analysis of the current understanding of Litoralon TFA's interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved. A significant focus is placed on the multifaceted interaction of taurine (B1682933), a constituent of Litoralon, with the NMDA receptor, offering a potential mechanism for the parent compound's effects.

Introduction to Litoralon TFA (Glutaurine)

Litoralon TFA, or Glutaurine, is a naturally occurring dipeptide found in the parathyroid gland and the brain.[1] It is composed of L-glutamic acid and taurine linked by a gamma-glutamyl bond. Historically, research has highlighted its anti-amnesic and anti-epileptic potential.[1] The neuroprotective and neuromodulatory effects of Litoralon are thought to arise from its interaction with excitatory neurotransmitter systems.[1][2]

Litoralon TFA and Excitatory Amino Acid Neurotransmission

Direct studies on Litoralon (gamma-L-glutamyltaurine) have demonstrated its ability to influence the glutamatergic system. While not exclusively focused on the NMDA receptor, this research provides a foundational understanding of its potential interaction with excitatory pathways.

Modulation of Glutamate (B1630785) Release and Uptake

In vitro studies have shown that gamma-L-glutamyltaurine can enhance the potassium-stimulated release of glutamate from cerebral cortical slices.[2] Conversely, it has a slight inhibitory effect on glutamate uptake by crude brain synaptosomal preparations.[2]

Inhibition of Glutamate-Activated Calcium Influx

A key finding is the ability of gamma-L-glutamyltaurine to inhibit the influx of calcium into cerebellar granular cells that is activated by glutamate and its agonists.[2] This effect was observed in low-magnesium and magnesium-free media, conditions that favor the opening of the NMDA receptor channel.[2] Furthermore, it has been shown to markedly inhibit the glutamate-evoked increase in free intracellular calcium.[2]

The Role of Taurine in NMDA Receptor Modulation

A more detailed understanding of how Litoralon TFA may modulate the NMDA receptor can be derived from studying its constituent amino acid, taurine. There is substantial evidence for a direct and multifaceted interaction between taurine and the NMDA receptor.

Allosteric Modulation of the Glycine (B1666218) Co-agonist Site

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] Taurine has been shown to act as a modulator at this co-agonist site. Specifically, taurine can reduce the apparent affinity of the NMDA receptor for glycine, especially in the presence of the polyamine spermine.[2][4][5] This suggests a mechanism of negative allosteric modulation.

Interaction with the Polyamine Binding Site

The NMDA receptor possesses a polyamine binding site that, when activated by compounds like spermine, potentiates receptor activity. Taurine has been shown to inhibit the spermine-potentiated binding of the NMDA receptor channel blocker MK-801.[4][5] This suggests that taurine may compete with or otherwise modulate the polyamine site on the NMDA receptor.[6]

Quantitative Data

The following tables summarize the key quantitative findings from studies on Litoralon (gamma-L-glutamyltaurine) and taurine in relation to excitatory neurotransmission and NMDA receptor function.

Table 1: Effects of Gamma-L-Glutamyltaurine on Glutamatergic Neurotransmission

| Parameter | Concentration | Effect | Tissue Preparation | Reference |

| K+-stimulated [3H]glutamate release | 0.1 mM | 25% enhancement | Cerebral cortical slices | [2] |

| Glutamate uptake | 1 mM | ~10% inhibition | Crude brain synaptosomal preparations | [2] |

| Glutamate-activated Ca2+ influx | 1 mM | Significant inhibition | Cultured cerebellar granular cells | [2] |

| Kainate-activated cGMP formation | 0.1 mM | Marked inhibition | Cerebellar slices | [2] |

Table 2: Effects of Taurine on NMDA Receptor Function

| Parameter | Condition | Taurine Concentration | Effect | Reference |

| Glycine EC50 for [3H]MK-801 binding | In the presence of 100 µM spermine | 0.1 mM | Increased from 46.1 nM to 500 nM | [2] |

| Spermine-potentiated [3H]MK-801 binding | In the presence of glycine | Not specified | 15-20% inhibition | [5] |

| Evoked field potential response (N2 wave) | Electrically stimulated cortical slices | Not specified | 41.5 ± 8.3% voltage reduction | [5] |

| NMDA-induced fiber volley potentiation | Hippocampal Schaffer collateral axons | EC50 = 19 µM | Enhancement | [1] |

Experimental Protocols

Receptor Binding Assays for Taurine-NMDA Receptor Interaction

-

Objective: To determine the effect of taurine on the binding of ligands to the NMDA receptor.

-

Preparation: Well-washed cortical membranes from rat brains are prepared.

-

Assay: The binding of a radiolabeled NMDA receptor ligand, such as [3H]MK-801, is measured in the presence of various concentrations of glycine, spermine, and taurine.

-

Incubation: The membrane preparations are incubated with the radioligand and test compounds at a specific temperature and for a set duration.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of an unlabeled ligand). EC50 or IC50 values are calculated by fitting the data to a dose-response curve.[2][4][5]

Electrophysiological Recordings of NMDA Receptor Activity

-

Objective: To measure the effect of taurine on the electrical activity mediated by NMDA receptors.

-

Preparation: Brain slices, typically from the rat medial prefrontal cortex or hippocampus, are prepared and maintained in artificial cerebrospinal fluid.

-

Recording: Field potential responses are evoked by electrical stimulation of afferent pathways. Recordings are made from specific layers of the cortex or hippocampus.

-

Pharmacological Isolation: To isolate NMDA receptor-mediated responses, antagonists for AMPA/kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) are included in the bathing solution.[4][5]

-

Drug Application: Taurine and other modulators or antagonists (e.g., APV, an NMDA receptor antagonist) are applied to the bath, and changes in the evoked field potentials are recorded and analyzed.[4][5]

Signaling Pathways and Mechanisms of Action

The modulation of the NMDA receptor by Litoralon TFA, likely through its taurine component, involves complex interactions at the receptor level, which in turn influence downstream signaling cascades.

The diagram above illustrates the proposed dual mechanism of Litoralon TFA's influence on the NMDA receptor. On one hand, it can modulate the availability of glutamate in the synaptic cleft. On the other hand, its constituent, taurine, can directly interact with the NMDA receptor at both the glycine co-agonist site and the polyamine modulatory site. This multifaceted interaction ultimately influences the degree of calcium influx through the receptor's ion channel, which is a critical step in initiating downstream signaling cascades that govern synaptic plasticity.

References

- 1. Taurine potentiates presynaptic NMDA receptors in hippocampal Schaffer collateral axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to γ-Glutamyltaurine: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamyltaurine (γ-GT), also known as Glutaurine (B1671674), is an endogenous dipeptide first discovered in the parathyroid gland and later identified in the mammalian brain.[1][2][3][4][5] Synthesized through the enzymatic action of γ-glutamyltransferase (GGT), this molecule has garnered significant interest for its diverse physiological activities, particularly within the central nervous system (CNS).[3][4][5] γ-Glutamyltaurine has been shown to modulate excitatory and inhibitory neurotransmission, exhibiting neuroprotective, anticonvulsant, and antiamnesic properties.[3][4] Its influence extends beyond the CNS, with reported effects on hormonal regulation, immune response, and cellular protection.[1][4][5] This technical guide provides a comprehensive overview of the core biochemical and physiological aspects of γ-Glutamyltaurine, detailing experimental methodologies, summarizing quantitative data, and visualizing key pathways to support further research and drug development endeavors.

Biochemical Properties and Synthesis

γ-Glutamyltaurine is structurally composed of a glutamic acid residue linked via its γ-carboxyl group to the amino group of taurine (B1682933).[3] This unusual γ-linkage is a hallmark of peptides synthesized by GGT.

Synthesis of γ-Glutamyltaurine

1.1.1. Enzymatic Synthesis

The primary route for the biological and in vitro enzymatic synthesis of γ-Glutamyltaurine involves the enzyme γ-glutamyltransferase (GGT; EC 2.3.2.2).[3][4][5] GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione (B108866) or L-glutamine, to an acceptor molecule, in this case, taurine.[3][4][5]

Experimental Protocol: Enzymatic Synthesis of γ-Glutamyltaurine

This protocol is adapted from studies describing the enzymatic synthesis of γ-glutamyl compounds.

Materials:

-

γ-Glutamyltranspeptidase (GGT) from a bacterial source (e.g., Escherichia coli) or mammalian tissue.

-

D-Glutamine (γ-glutamyl donor)

-

Taurine (γ-glutamyl acceptor)

-

Tris-HCl buffer (pH 10)

-

High-Performance Liquid Chromatography (HPLC) system for product quantification.

Procedure:

-

Prepare a reaction mixture containing 200 mM D-glutamine, 200 mM taurine, and 0.2 U/ml of GGT in Tris-HCl buffer (pH 10). The use of D-glutamine as the donor has been shown to increase the yield of γ-glutamyltaurine to 71% by preventing the formation of by-products like γ-glutamylglutamine.

-

Incubate the reaction mixture at 37°C.

-

Withdraw samples at various time points to monitor the progress of the reaction.

-

Analyze the concentration of γ-Glutamyltaurine and other components in the samples using HPLC.

-

Purify the synthesized γ-Glutamyltaurine from the reaction mixture using appropriate chromatographic techniques.

1.1.2. Chemical Synthesis

Chemical synthesis of γ-Glutamyltaurine has been achieved through various methods, typically involving the use of protecting groups to ensure the specific formation of the γ-peptide bond.[1][3] One common approach involves the following key steps:

Experimental Protocol: Chemical Synthesis of γ-Glutamyltaurine

This protocol outlines a general strategy for the chemical synthesis of γ-Glutamyltaurine.

Materials:

-

N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl)

-

Taurine

-

Coupling reagents (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/HOSu) or mixed anhydride (B1165640) method)

-

Solvents (e.g., dimethylformamide (DMF))

-

Catalyst for hydrogenolysis (e.g., Palladium on carbon)

-

Trifluoroacetic acid (TFA) for deprotection of t-butyl groups.

Procedure:

-

Protection of Glutamic Acid: Start with a glutamic acid derivative where the α-carboxyl and amino groups are protected. For instance, Z-Glu-OBzl has the amino group protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group protected as a benzyl (B1604629) ester (OBzl).

-

Activation of the γ-Carboxyl Group: Activate the free γ-carboxyl group to facilitate amide bond formation. This can be achieved using methods like the formation of an active ester (e.g., with N-hydroxysuccinimide) or a mixed anhydride.

-

Coupling with Taurine: React the activated glutamic acid derivative with taurine in a suitable solvent like DMF. The amino group of taurine will nucleophilically attack the activated γ-carboxyl group, forming the γ-glutamyl-taurine backbone.

-

Deprotection: Remove the protecting groups to yield the final γ-Glutamyltaurine product. For Z and OBzl groups, this is typically done by catalytic hydrogenolysis. If t-butyl protecting groups are used, deprotection is achieved with an acid such as TFA.

-

Purification: Purify the final product using techniques such as recrystallization or chromatography.

Diagram of γ-Glutamyltaurine Synthesis Pathways

Caption: Figure 1: Enzymatic and chemical synthesis pathways of γ-Glutamyltaurine.

Physiological Functions and Pharmacological Effects

γ-Glutamyltaurine exerts a wide range of effects on the central nervous system and peripheral tissues.

Central Nervous System Effects

2.1.1. Modulation of Excitatory Neurotransmission

γ-Glutamyltaurine is recognized as an endogenous modulator of excitatory aminoacidergic neurotransmission.[4][6] It has been shown to interact with the glutamatergic system at multiple levels.

| Parameter | Effect of γ-L-Glutamyltaurine | Concentration | Experimental Model | Reference |

| K+-stimulated [3H]glutamate release | Enhanced by 25% | 0.1 mM | Cerebral cortical slices | [6] |

| Glutamate (B1630785) uptake | Inhibited by ~10% | 1 mM | Crude brain synaptosomal preparations | [6] |

| Glutamate- and agonist-activated Ca2+ influx | Significantly inhibited | 0.1 mM | Cultured cerebellar granular cells (low-Mg2+ media) | [6] |

| Kainate-activated cGMP formation | Markedly inhibited | 0.1 mM | Cerebellar slices | [6] |

2.1.2. Anticonvulsant and Antiamnesic Properties

γ-Glutamyltaurine has demonstrated potent and long-lasting antiepileptic action, particularly in the amygdala-kindling model of epilepsy.[4] It has also been shown to ameliorate electroshock-induced amnesia.[3][4][5]

| Parameter | Effect of γ-Glutamyltaurine | Dose | Experimental Model | Reference |

| Electroshock-induced amnesia | Attenuated amnesia | 1 and 10 µg (post-shock) | Rats | [3] |

| Electroshock-induced amnesia | Attenuated amnesia | 50 µg (pre-shock) | Rats | [3] |

Experimental Protocol: Amelioration of Electroshock-Induced Amnesia

This protocol is a generalized procedure based on studies investigating the effects of substances on memory consolidation.

Animals:

-

Male rats.

Procedure:

-

Training: Train the rats in a passive avoidance task. This typically involves placing the rat in a brightly lit compartment connected to a dark compartment. When the rat enters the dark compartment, it receives a mild foot shock.

-

Electroconvulsive Shock (ECS): Immediately after training, administer an electroconvulsive shock to induce amnesia.

-

Treatment: Administer γ-Glutamyltaurine orally at different doses (e.g., 1, 10, 50 µg) either before the ECS or immediately after. A control group receives a vehicle.

-

Retention Test: Test the rats for retention of the passive avoidance training at 24 and 48 hours after the training session. This is done by placing them back in the lit compartment and measuring the latency to enter the dark compartment. A longer latency indicates better memory retention.

-

Data Analysis: Compare the latencies between the control and γ-Glutamyltaurine-treated groups to determine the effect on amnesia.

Peripheral Effects

2.2.1. Hormonal Regulation

γ-Glutamyltaurine has been shown to influence thyroid hormone levels in a time-dependent manner.[1][2]

| Parameter | Effect of γ-Glutamyltaurine (Acute Administration) | Effect of γ-Glutamyltaurine (Chronic Administration) | Experimental Model | Reference |

| Plasma Triiodothyronine (T3) | Depressed in a dose-dependent manner | Significantly increased | Rats | [1][2] |

| Plasma Thyroxine (T4) | Not significantly affected | Not significantly altered | Rats | [1][2] |

| Plasma Thyroid-Stimulating Hormone (TSH) | Elevated | - | Rats | [1] |

2.2.2. Immune Modulation

γ-Glutamyltaurine has been reported to have effects on the immune system, including on human antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5]

Experimental Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This is a general protocol for an in vitro ADCC assay.

Materials:

-

Target cells (e.g., a cancer cell line expressing a specific antigen).

-

Effector cells (e.g., Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs)).

-

A monoclonal antibody specific for the antigen on the target cells.

-

γ-Glutamyltaurine.

-

Assay medium.

-

A method to measure cell lysis (e.g., lactate (B86563) dehydrogenase (LDH) release assay or a fluorescent-based cytotoxicity assay).

Procedure:

-

Cell Preparation: Prepare target and effector cells at the desired concentrations and effector-to-target (E:T) ratio.

-